molecular formula C13H12BrNO4 B1381392 2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione CAS No. 1648866-28-7

2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione

Cat. No. B1381392
CAS RN: 1648866-28-7
M. Wt: 326.14 g/mol
InChI Key: URXDVHYKVNQHAH-UHFFFAOYSA-N
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Description

“2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione” is a chemical compound. Its structure has been confirmed by various methods of elemental and spectral analysis . The asymmetric unit of the compound contains three crystallographically independent molecules .


Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives involves the condensation of phthalic anhydride with primary amines . A series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized, and evaluated .


Molecular Structure Analysis

Two of the N—C—C—Br side chains adopt anti conformations and the other is gauche . The crystal structure features short Br⋯O contacts, C—H⋯O hydrogen bonds, and numerous π – π stacking interactions .


Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives have been synthesized via a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives .


Physical And Chemical Properties Analysis

The physicochemical properties of new phthalimides were determined on the basis of Lipiński’s rule . The compound is a white powder with a melting point of 152-155 °C (lit.) .

Scientific Research Applications

Pharmaceutical Synthesis

The compound has been identified as a valuable intermediate in the synthesis of pharmaceuticals. Its structural complexity allows for the creation of diverse bioactive molecules. For instance, derivatives of this compound have been explored for their potential use in developing novel therapeutic agents, particularly due to their ability to interact with various biological targets .

Herbicides

Research has indicated that certain derivatives of 2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione exhibit herbicidal properties. These compounds can be synthesized and tested for their efficacy in controlling weed growth, offering a new avenue for the development of more efficient and environmentally friendly herbicides .

Colorants and Dyes

The unique chemical structure of this compound lends itself to the synthesis of colorants and dyes. Its derivatives can be used to create a wide range of colors for industrial applications, including textiles and inks. The versatility in modifying the compound allows for the fine-tuning of color properties .

Polymer Additives

This compound has been utilized as a precursor for the synthesis of polymer additives. These additives can improve the physical properties of polymers, such as flexibility, durability, and resistance to degradation, making them suitable for a variety of applications in materials science .

Organic Synthesis

In the field of organic synthesis, 2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione serves as a building block for constructing complex organic molecules. Its reactivity allows for the formation of various bonds and functional groups, facilitating the creation of compounds with specific desired properties .

Photochromic Materials

The compound’s derivatives have been investigated for their photochromic properties. These materials change color upon exposure to light, which can be harnessed in the development of smart windows, sunglasses, and optical data storage devices. The ability to control the photochromic behavior through chemical modification makes this application particularly promising .

Future Directions

Isoindoline-1,3-dione derivatives are recognized as one of the most talented skeletons due to their wide range of construction types and wide biological activities . They are the basis of many products with proven biological activity, including analgesics, anti-inflammatories, and cholinesterases inhibitors used in Alzheimer’s disease . Further studies could investigate the impact of additional alkylating imides on the survival of blood cancer cells .

properties

IUPAC Name

2-[2-(bromomethyl)-1,3-dioxan-5-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4/c14-5-11-18-6-8(7-19-11)15-12(16)9-3-1-2-4-10(9)13(15)17/h1-4,8,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXDVHYKVNQHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC(O1)CBr)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione

CAS RN

1648864-54-3
Record name rac-2-[(2R,5R)-2-(bromomethyl)-1,3-dioxan-5-yl]-2,3-dihydro-1H-isoindole-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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